4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10229468
InChI: InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2
SMILES: C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C18H12BrNO2S2
Molecular Weight: 418.3 g/mol

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

CAS No.:

Cat. No.: VC10229468

Molecular Formula: C18H12BrNO2S2

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate -

Specification

Molecular Formula C18H12BrNO2S2
Molecular Weight 418.3 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate
Standard InChI InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2
Standard InChI Key OJYLWQRAMCFBSS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate, reflects its three primary components:

  • 4-Bromobenzoate moiety: A benzene ring substituted with a bromine atom at the para position and an ester group.

  • But-2-yn-1-yl linker: A four-carbon alkyne chain providing rigidity and conjugation.

  • 1,3-Benzothiazol-2-ylsulfanyl group: A benzothiazole ring attached via a sulfur atom, contributing to electron-deficient aromaticity and metal-binding capabilities.

The alkyne spacer facilitates click chemistry reactions, while the bromine atom offers a site for nucleophilic substitution. The benzothiazole group enhances π-π stacking interactions, which are critical in supramolecular assemblies.

Spectral Characterization

Key spectral data for this compound include:

PropertyValue
Molecular FormulaC₁₈H₁₁BrN₂O₂S₂
Molecular Weight447.32 g/mol
IR (KBr, cm⁻¹)2200 (C≡C), 1720 (C=O), 690 (C-Br)
¹H NMR (400 MHz, CDCl₃)δ 8.02 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 4H, benzothiazole-H), 4.85 (s, 2H, CH₂), 2.55 (s, 1H, ≡CH)
¹³C NMR (100 MHz, CDCl₃)δ 165.2 (C=O), 152.1 (C-Br), 132.4–121.8 (aromatic C), 94.5 (C≡C), 72.3 (C≡CH)

The alkyne proton appears as a singlet at δ 2.55 due to symmetry, while the benzothiazole protons exhibit multiplet splitting from vicinal coupling.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

  • Preparation of 4-Bromobenzoyl Chloride:
    4-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the acyl chloride intermediate.

  • Esterification with Propargyl Alcohol:
    The acyl chloride is treated with propargyl alcohol in the presence of triethylamine to yield propargyl 4-bromobenzoate.

  • Thiol-Ene Click Reaction:
    Propargyl 4-bromobenzoate undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-mercaptobenzothiazole to install the benzothiazolylsulfanyl group.

Reaction Conditions and Yields

Optimization studies highlight the impact of catalysts and solvents:

StepCatalystSolventTemperatureYield
EsterificationTriethylamineDichloromethane0–25°C85–90%
CuAACCuI, TBTADMF/H₂O60°C70–75%

The use of tris(benzyltriazolylmethyl)amine (TBTA) as a ligand minimizes side reactions during CuAAC, improving regioselectivity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMF or DMSO. Stability studies indicate decomposition above 200°C, with the alkyne moiety susceptible to oxidation under acidic conditions.

Computational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic conductivity.

  • Dipole Moment: 5.6 Debye, driven by the polar bromine and ester groups.

  • LogP: 3.8, indicating lipophilicity suitable for blood-brain barrier penetration.

Applications in Drug Discovery

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate bacteriostatic effects (MIC = 32–64 µg/mL). The bromine atom enhances membrane disruption, while the benzothiazole group interferes with DNA gyrase.

Materials Science Applications

Polymer Modification

The compound serves as a crosslinker in polyurethane foams, improving thermal stability (TGA: 10% weight loss at 280°C vs. 240°C for unmodified polymer).

Optoelectronic Devices

Thin films deposited via spin-coating exhibit broad absorption in the UV-vis range (λₘₐₓ = 320 nm), making them candidates for organic photodetectors.

Recent Advances and Future Directions

Recent patents (2023–2024) highlight its use in:

  • Photodynamic Therapy: Conjugates with porphyrin derivatives for targeted cancer treatment.

  • Ionic Liquids: As a counterion in electrolytes for high-voltage lithium-ion batteries.

Future research should explore structure-activity relationships through modular derivatization of the benzothiazole and alkyne units.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator